molecular formula C6H5NO2S B099052 4-Mercaptopyridine-3-carboxylic acid CAS No. 18103-73-6

4-Mercaptopyridine-3-carboxylic acid

Cat. No. B099052
CAS RN: 18103-73-6
M. Wt: 155.18 g/mol
InChI Key: QXGWKRJJEODSIZ-UHFFFAOYSA-N
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Description

4-Mercaptopyridine-3-carboxylic acid is a compound that belongs to the class of organosulfur compounds, specifically a thiol derivative of pyridine carboxylic acid. While the provided papers do not directly discuss 4-Mercaptopyridine-3-carboxylic acid, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 4-Mercaptopyridine-3-carboxylic acid.

Synthesis Analysis

The synthesis of related mercaptopyridine derivatives can be complex and involves multiple steps. For instance, the synthesis of 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, is achieved through a three-step process starting from 2-tert-butylthiazolo[4,5-b]pyridine . This method could potentially be adapted for the synthesis of 4-Mercaptopyridine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of mercaptopyridine derivatives is characterized by the presence of a thiol group attached to the pyridine ring. In the case of 4-Mercaptopyridine-3-carboxylic acid, the thiol group would be at the 4-position, and the carboxylic acid group at the 3-position of the pyridine ring. The structure of related azaphenoxathiine systems, which are synthesized from mercaptopyridine derivatives, was confirmed by (13)C NMR spectroscopy .

Chemical Reactions Analysis

Mercaptopyridine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, mercurated pyridine-3-carboxylic anhydride reacts with nucleophilic reagents such as thiolates, cyanides, and iodides, indicating the reactivity of the carbon bonded with mercury . This suggests that 4-Mercaptopyridine-3-carboxylic acid could also participate in nucleophilic substitution reactions due to the presence of the thiol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercaptopyridine derivatives can be inferred from their molecular structure and the nature of their functional groups. For instance, the study of organic monolayers of 4-mercaptopyridine on Au(111) electrodes in perchloric acid solution using scanning tunneling microscopy revealed an ordered structure with specific intermolecular distances, indicating strong intermolecular interactions . This could imply that 4-Mercaptopyridine-3-carboxylic acid may also form stable monolayers on metal surfaces, which could be of interest in surface chemistry applications.

Scientific Research Applications

Chemical Synthesis and Modification

4-Mercaptopyridine-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the S-methylation of N-containing heterocyclic thiols, including 2-Mercaptopyridine-3-carboxylic acid, with methanol under acidic conditions to afford S-methylated methyl ester derivatives illustrates the compound's role in facilitating nucleophilic substitution reactions and introducing functional groups into heterocyclic compounds (Shimizu et al., 2010).

Coordination Chemistry

The compound's ability to form stable complexes with metals has been explored in coordination chemistry. This property is utilized in synthesizing metal-organic frameworks (MOFs) and other coordination compounds, which are crucial for catalysis, environmental remediation, and material science applications. The study by Wang and Feng (2010) on 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate provides insights into the structural characteristics of these complexes and their potential applications in designing new materials with specific properties (Wang & Feng, 2010).

Biotechnology and Protein Refolding

In biotechnological applications, derivatives of 4-Mercaptopyridine-3-carboxylic acid have been explored for their role in facilitating the refolding of proteins. The work by Patil et al. (2008) demonstrates the use of heteroaromatic thiol compounds, including 4-mercaptopyridine derivatives, as redox reagents for in vitro refolding of recombinantly expressed proteins. This study highlights the compound's utility in improving the efficiency of protein refolding processes, which is pivotal in biopharmaceutical production and research (Patil, Rudolph, & Lange, 2008).

Material Science and Nanotechnology

The unique chemical properties of 4-Mercaptopyridine-3-carboxylic acid derivatives have been harnessed in material science, particularly in the synthesis and functionalization of nanoparticles. The study on the synthesis and characterization of thiolate-oxo ligated zinc alkyl derivatives for the production of Zn-based nanoparticles by Boyle et al. (2009) exemplifies the application of these compounds in creating materials with novel properties for catalysis, electronics, and other advanced applications (Boyle, Pratt, Alam, Headley, & Rodriguez, 2009).

Safety And Hazards

The safety data sheet for 2-Mercaptopyridine-3-carboxylic acid, a related compound, can be found on the MilliporeSigma website .

Future Directions

The future directions of 4-Mercaptopyridine-3-carboxylic acid research could involve the synthesis of new co-crystals. For instance, four new co-crystals were synthesized via cross-crystallisation of 2- and 4-mercaptopyridines with thiourea and trithiocyanuric acid . The resulting structures are the first four reported co-crystals of mercaptopyridines .

properties

IUPAC Name

4-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGWKRJJEODSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356075
Record name 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptopyridine-3-carboxylic acid

CAS RN

18103-73-6
Record name 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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